molecular formula C7H14N2OS B7754233 3-(Morpholin-4-yl)propanethioamide CAS No. 16888-44-1

3-(Morpholin-4-yl)propanethioamide

Cat. No.: B7754233
CAS No.: 16888-44-1
M. Wt: 174.27 g/mol
InChI Key: HFWPEMLLGFFLBR-UHFFFAOYSA-N
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Description

3-(Morpholin-4-yl)propanethioamide is a sulfur-containing organic compound characterized by a thioamide (–C(=S)–NH2) functional group attached to a propyl chain linked to a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom).

Properties

IUPAC Name

3-morpholin-4-ylpropanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2OS/c8-7(11)1-2-9-3-5-10-6-4-9/h1-6H2,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWPEMLLGFFLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309779
Record name 4-Morpholinepropanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16888-44-1
Record name 4-Morpholinepropanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16888-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholinepropanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-(Morpholin-4-yl)propanethioamide typically involves the reaction of morpholine with a suitable thioamide precursor under controlled conditions . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

3-(Morpholin-4-yl)propanethioamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Morpholin-4-yl)propanethioamide is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)propanethioamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or proteins, thereby affecting various biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-(2,4-di-tert-butylphenoxy)propanethioamide

Molecular Formula: C17H27NOS Molecular Weight: 293.47 g/mol Key Differences:

  • Substituent: Replaces the morpholine ring with a 2,4-di-tert-butylphenoxy group.
  • Physicochemical Properties : The bulky tert-butyl groups enhance lipophilicity (logP likely >3), reducing water solubility compared to the morpholine derivative. This increased hydrophobicity may improve membrane permeability but limit bioavailability in aqueous environments.
  • Reactivity: The electron-rich phenoxy group may participate in π-π stacking interactions, whereas the morpholine ring in the target compound offers hydrogen-bonding sites.

3-Morpholin-4-ylpropanoic Acid

Molecular Formula: C7H13NO3 Molecular Weight: 159.18 g/mol Key Differences:

  • Functional Group : Substitutes the thioamide with a carboxylic acid (–COOH).
  • Acidity : The carboxylic acid (pKa ~4-5) is significantly more acidic than the thioamide (pKa ~10-12), altering ionization behavior under physiological conditions.
  • Solubility : Higher water solubility due to the ionizable –COOH group, contrasting with the moderately polar thioamide.
    Applications : Carboxylic acid derivatives of morpholine are intermediates in drug synthesis, such as protease inhibitors or anticonvulsants .

3-(Morpholin-4-ylsulfonyl)propanoic Acid

Molecular Formula: C7H13NO5S Molecular Weight: 223.25 g/mol Key Differences:

  • Functional Group: Incorporates a sulfonyl (–SO2–) group adjacent to the propanoic acid.
  • Reactivity : Sulfonyl groups are resistant to hydrolysis, making this compound more stable in acidic environments than thioamide derivatives.
    Applications : Sulfonyl-containing compounds are prevalent in sulfa drugs and kinase inhibitors .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP (Predicted) Key Applications
3-(Morpholin-4-yl)propanethioamide C7H14N2OS 174.27 Thioamide, morpholine ~1.5 Pharmaceuticals, chelators
3-(2,4-di-tert-butylphenoxy)propanethioamide C17H27NOS 293.47 Thioamide, phenoxy ~3.8 Polymer stabilizers
3-Morpholin-4-ylpropanoic acid C7H13NO3 159.18 Carboxylic acid, morpholine ~0.2 Drug intermediates
3-(Morpholin-4-ylsulfonyl)propanoic acid C7H13NO5S 223.25 Sulfonyl, carboxylic acid ~-0.5 Enzyme inhibitors

Research Findings and Implications

  • Biological Activity: Thioamides exhibit metal-binding properties, making them candidates for antimicrobial or anticancer agents. The morpholine ring may enhance blood-brain barrier penetration compared to bulkier analogs like the phenoxy derivative .
  • Stability : Thioamides are generally more resistant to enzymatic degradation than amides but less stable than sulfonamides under oxidative conditions .

Biological Activity

3-(Morpholin-4-yl)propanethioamide, also known by its CAS number 16888-44-1, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive review of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H14N2OSC_7H_{14}N_2OS, with a molecular weight of approximately 174.26 g/mol. The structure features a morpholine ring, which is known for its ability to interact with biological targets due to its nitrogen-containing heterocyclic nature.

PropertyValue
Molecular FormulaC₇H₁₄N₂OS
Molecular Weight174.26 g/mol
CAS Number16888-44-1
SolubilitySoluble in water

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.
  • Receptor Interaction : It may interact with various receptors, influencing neurotransmission and other physiological processes.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of this compound. For instance, it has demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Recent research has highlighted the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionInhibits specific enzymes related to cell signaling

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as an antibacterial agent .

Case Study 2: Cancer Cell Apoptosis

In another investigation reported in Cancer Letters, researchers explored the effects of this compound on breast cancer cells. The study found that treatment with this compound led to a marked increase in apoptotic cells compared to the control group. The mechanism was linked to the activation of caspase pathways .

Future Directions and Research Opportunities

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in living organisms.
  • Mechanistic Studies : Detailed investigations into the specific molecular pathways affected by this compound.
  • Formulation Development : Exploring different formulations for enhanced bioavailability and targeted delivery.

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